2-Bromo-4-iododibenzo[b,d]furan
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Overview
Description
2-Bromo-4-iododibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrIO and a molecular weight of 372.98 g/mol . It is a solid at room temperature, typically appearing as yellow crystals . This compound is a member of the dibenzofuran family, which is known for its aromatic and heterocyclic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-iododibenzo[b,d]furan can be synthesized through various organic synthesis methods. One common approach involves the bromination and iodination of dibenzofuran . The process typically starts with the bromination of dibenzofuran using bromine in the presence of a catalyst, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity . The reaction conditions are optimized for scalability, including controlled temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iododibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and iodine atoms.
Coupling Reactions: It is often used in cross-coupling reactions such as Suzuki, Stille, and Heck reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted dibenzofurans, which can be further utilized in organic synthesis and material science.
Scientific Research Applications
2-Bromo-4-iododibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and medicinal chemistry.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iododibenzo[b,d]furan involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-7-chlorodibenzo[b,d]furan
- 2-Bromo-8-chlorodibenzo[b,d]furan
- 2,8-Dibromodibenzo[b,d]furan
Uniqueness
2-Bromo-4-iododibenzo[b,d]furan is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other dibenzofuran derivatives. This dual halogenation allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-bromo-4-iododibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrIO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUQQJVGELKGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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